molecular formula C24H19BrN2O4 B12034992 4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate CAS No. 767339-41-3

4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate

Cat. No.: B12034992
CAS No.: 767339-41-3
M. Wt: 479.3 g/mol
InChI Key: WYJRDVZVVHVASJ-OQUGPSRRSA-N
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Description

4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate is a complex organic compound with the molecular formula C23H17BrN2O3 and a molecular weight of 449.308 . This compound is part of a collection of rare and unique chemicals used in early discovery research . It features a bromobenzoyl group, a carbohydrazonoyl group, a methoxyphenyl group, and a phenylacrylate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate involves multiple steps, including the formation of the bromobenzoyl and carbohydrazonoyl groups, followed by their coupling with the methoxyphenyl and phenylacrylate groups. The specific reaction conditions and reagents used in these steps are crucial for achieving high yields and purity. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the methoxy group makes it susceptible to oxidation reactions, which can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromobenzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester linkage in the phenylacrylate group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate has several scientific research applications, including:

Mechanism of Action

The mechanism by which 4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate exerts its effects depends on its specific interactions with molecular targets. The bromobenzoyl and carbohydrazonoyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The methoxyphenyl and phenylacrylate groups may also contribute to its overall activity by affecting its solubility, stability, and ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar compounds to 4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate include other bromobenzoyl derivatives, carbohydrazonoyl derivatives, and phenylacrylate derivatives. These compounds may share some structural features and chemical properties but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of these functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

CAS No.

767339-41-3

Molecular Formula

C24H19BrN2O4

Molecular Weight

479.3 g/mol

IUPAC Name

[4-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H19BrN2O4/c1-30-22-14-18(16-26-27-24(29)19-8-5-9-20(25)15-19)10-12-21(22)31-23(28)13-11-17-6-3-2-4-7-17/h2-16H,1H3,(H,27,29)/b13-11+,26-16+

InChI Key

WYJRDVZVVHVASJ-OQUGPSRRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)OC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)OC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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